molecular formula C9H10O2 B12839843 trans-3-(3-Hydroxypropenyl)phenol

trans-3-(3-Hydroxypropenyl)phenol

Cat. No.: B12839843
M. Wt: 150.17 g/mol
InChI Key: DLIYAKCMSBOEGO-DUXPYHPUSA-N
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Description

(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol is an organic compound characterized by a phenolic structure with a hydroxyprop-1-en-1-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Hydroxyprop-1-en-1-yl)phenol typically involves the reaction of a phenolic compound with an appropriate aldehyde or ketone under basic or acidic conditions. One common method is the aldol condensation reaction, where the phenol reacts with an aldehyde in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of (E)-3-(3-Hydroxyprop-1-en-1-yl)phenol may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form saturated alcohols.

    Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Saturated alcohols.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-Hydroxyprop-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar structure with a methoxy group on the benzene ring.

    (E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate: An acetate derivative of the phenolic compound.

Uniqueness

(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the hydroxyprop-1-en-1-yl group provides distinct chemical properties compared to other phenolic compounds.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-[(E)-3-hydroxyprop-1-enyl]phenol

InChI

InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7,10-11H,6H2/b4-2+

InChI Key

DLIYAKCMSBOEGO-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/CO

Canonical SMILES

C1=CC(=CC(=C1)O)C=CCO

Origin of Product

United States

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